N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide
Overview
Description
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Scientific Research Applications
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets in biological systems. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- N-((Z)-2-(4-methoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide
Uniqueness
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxyphenyl and benzoxazole moieties contribute to its stability and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-14-3-5-15(6-4-14)21(25)23-17-9-12-20-19(13-17)24-22(27-20)16-7-10-18(26-2)11-8-16/h3-13H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRQKYMRQWFZRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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